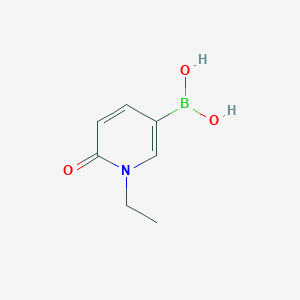

(1-Ethyl-6-oxopyridin-3-yl)boronic acid

Description

(1-Ethyl-6-oxopyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative characterized by a boronic acid group (-B(OH)₂) at position 3, an ethyl substituent at position 1, and an oxo group (=O) at position 6 of the pyridine ring. Pyridinyl boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials . The substituents on the pyridine ring—such as alkyl, alkoxy, halogens, or oxo groups—significantly influence electronic effects, solubility, and biological activity .

Properties

Molecular Formula |

C7H10BNO3 |

|---|---|

Molecular Weight |

166.97 g/mol |

IUPAC Name |

(1-ethyl-6-oxopyridin-3-yl)boronic acid |

InChI |

InChI=1S/C7H10BNO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5,11-12H,2H2,1H3 |

InChI Key |

OSHGPMCYDAJWPF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(C(=O)C=C1)CC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-6-oxopyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction . The use of continuous flow reactors ensures consistent product quality and high throughput, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-6-oxopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction is widely used for the formation of carbon-carbon bonds.

Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products Formed:

Biaryls: From Suzuki-Miyaura coupling.

Alcohols/Ketones: From oxidation reactions.

Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

(1-Ethyl-6-oxopyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethyl-6-oxopyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications . In the context of enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a stable complex that inhibits the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of (1-Ethyl-6-oxopyridin-3-yl)boronic acid can be inferred by comparing it to pyridinyl boronic acids with analogous substituents. Below is a detailed analysis of key analogs and their substituent effects:

Substituent Effects on the Pyridine Ring

Ethoxy vs. Oxo Groups

- (6-Ethoxypyridin-3-yl)boronic Acid : The ethoxy group (-OCH₂CH₃) at position 6 enhances electron-donating effects, improving stability and reactivity in cross-coupling reactions. Its larger steric bulk compared to methoxy groups can influence selectivity in catalytic processes .

- This could enhance transmetalation efficiency in Suzuki reactions but may reduce solubility compared to alkoxy-substituted analogs .

Halogen and Alkyl Substituents

- (5-Chloro-6-methylpyridin-3-yl)boronic Acid : Chlorine at position 5 increases electron-withdrawing effects, while the methyl group at position 6 improves lipophilicity. Such substitutions are linked to enhanced enzyme inhibition and anticancer activity .

- (6-Isopropyl-2-methoxypyridin-3-yl)boronic Acid : The isopropyl group at position 6 provides steric hindrance, which can modulate reaction pathways in organic synthesis. Methoxy groups at position 2 improve solubility and bioavailability .

Amino and Hydroxy Substituents

- (5-Amino-6-ethoxypyridin-3-yl)boronic Acid: The amino group (-NH₂) at position 5 facilitates hydrogen bonding, enhancing interactions with biological targets. This compound is effective in medicinal chemistry for targeting enzymes or receptors .

- (6-Hydroxypyridin-3-yl)boronic Acid : The hydroxyl group (-OH) increases polarity and acidity, making it suitable for pH-sensitive applications. However, it may reduce stability under acidic conditions .

Chemical Reactivity in Cross-Coupling Reactions

The boronic acid moiety’s reactivity in Suzuki-Miyaura coupling is modulated by substituents:

| Compound | Substituent Effects | Reaction Efficiency |

|---|---|---|

| (6-Ethoxypyridin-3-yl)boronic acid | Ethoxy enhances electron density, aiding transmetalation | High |

| (5-Chloro-6-methylpyridin-3-yl)boronic acid | Chlorine increases electrophilicity, improving coupling rates | Moderate |

| This compound* | Oxo group increases electrophilicity but may reduce solubility | Theoretical |

*Predicted based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.